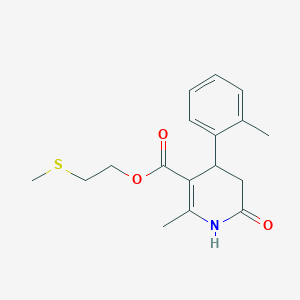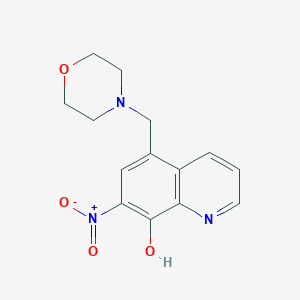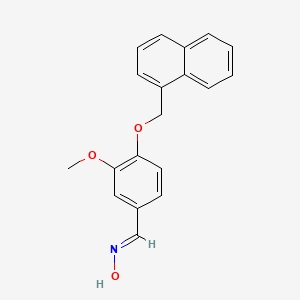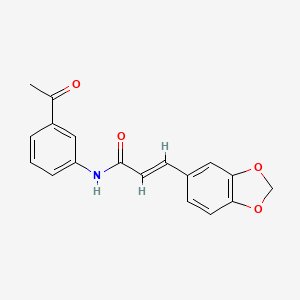
2-(methylthio)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar tetrahydropyridine derivatives often involves reactions with benzaldehyde, aniline, and ethylacetoacetate, utilizing catalysts such as l (−) proline–Fe(III) complex at room temperature, showcasing the synthetic routes for these compounds (Sambyal et al., 2011). Another example includes the phosphine-catalyzed [4 + 2] annulation process, which demonstrates the synthesis of functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular configuration of such compounds. Studies have revealed that these molecules often exhibit flat boat conformations and are stabilized by intra- and intermolecular hydrogen bonds, helping to stabilize the crystal structure (Sambyal et al., 2011).
Chemical Reactions and Properties
Reactivity towards various reagents is a significant aspect of these compounds. For instance, reactions with N-tosylimines in the presence of an organic phosphine catalyst result in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydropyridine-3-carboxylates, highlighting the chemical versatility and regioselectivity of these reactions (Zhu, Lan, & Kwon, 2003).
Physical Properties Analysis
The physical properties, including crystallization patterns and molecular packing, are analyzed through X-ray diffraction. This analysis offers insights into the molecular and crystal structure, stabilized by specific hydrogen bond interactions, which contribute to the understanding of the compound's physical characteristics (Sambyal et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with different chemical reagents, are critical for determining potential applications and functionalities. The synthesis routes and reactions with various reagents, leading to highly functionalized tetrahydropyridines, showcase the chemical diversity and potential utility of these compounds (Zhu, Lan, & Kwon, 2003).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation
The compound is used in phosphine-catalyzed [4 + 2] annulation processes, forming highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Synthesis of Thiazoles and Antimicrobial Activities
It reacts with various reagents to produce thiazole and fused derivatives. Some synthesized derivatives have shown antimicrobial activities against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Protecting Group in Peptide Synthesis
The compound is used as a protecting group for the carboxy-group in peptide synthesis, offering selective removal and certain advantages over similar groups (Amaral, 1969).
Synthesis of Cobalt(II) Complexes
It forms complexes with Co(II), leading to compounds with potential antimicrobial activities. These complexes are characterized by various analytical methods and tested against microorganisms (Singh, Das, & Dhakarey, 2009).
Applications in Organic Chemistry
Synthesis of Heterocycles
It plays a role in novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showing potential for creating diverse organic compounds (Santilli, Kim, & Wanser, 1971).
Synthesis of Bis-Heterocyclic Monoazo Dyes
This compound is used in the preparation of various bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes are characterized for their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).
Synthesis of Pyridine Derivatives
It is involved in unexpected [3+2] cycloaddition reactions forming various pyridine derivatives. These reactions provide insights into potential pathways in organic synthesis (Bourhis & Vercauteren, 1994).
Further Research and Applications
Synthesis of Pyrimidine Derivatives
It is used in synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives. This showcases its utility in creating a variety of organic compounds (Zanatta et al., 2015).
Carboxylic Acid Protection in Polymer Chemistry
The compound is used as a protecting group for carboxylic acids in polymer chemistry. Its selective removal and stability under certain conditions make it valuable for polymer synthesis (Elladiou & Patrickios, 2012).
Biginelli Compounds Reactions
It participates in various reactions of Biginelli-compounds, contributing to the synthesis of diverse heterocyclic compounds and offering routes to new organic molecules (Kappe & Roschger, 1989).
Synthesis of Tetrathiafulvalene Derivatives
The compound is involved in the synthesis of tetrathiafulvalene derivatives, indicating its role in creating complex organic molecules with potential electronic applications (Andreu et al., 2000).
Crystal Structure Analysis
Its derivatives have been studied for their crystal structures, enhancing our understanding of molecular interactions and structural properties in organic chemistry (Armas et al., 2003).
Propriétés
IUPAC Name |
2-methylsulfanylethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-4-5-7-13(11)14-10-15(19)18-12(2)16(14)17(20)21-8-9-22-3/h4-7,14H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBNDIWIWZKKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCCSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)
![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)
![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
